![molecular formula C14H12BrClOS B13477670 4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with bromine, a chlorophenylmethoxy group, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Methoxylation: The attachment of a methoxy group to the benzene ring.
Methylsulfanylation: The addition of a methylsulfanyl group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen.
Substitution: The bromine, chlorine, or methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- 1-Bromo-4-chloro-2-methoxybenzene
- 4-Bromoanisole
Uniqueness
4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both electron-withdrawing (bromine, chlorine) and electron-donating (methoxy, methylsulfanyl) groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H12BrClOS |
|---|---|
Molekulargewicht |
343.7 g/mol |
IUPAC-Name |
4-bromo-1-[(2-chlorophenyl)methoxy]-2-methylsulfanylbenzene |
InChI |
InChI=1S/C14H12BrClOS/c1-18-14-8-11(15)6-7-13(14)17-9-10-4-2-3-5-12(10)16/h2-8H,9H2,1H3 |
InChI-Schlüssel |
LYUUETZFWKVLFP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



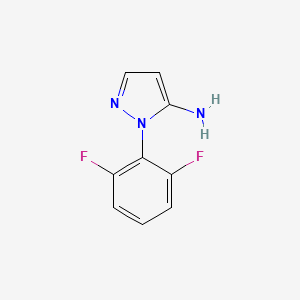
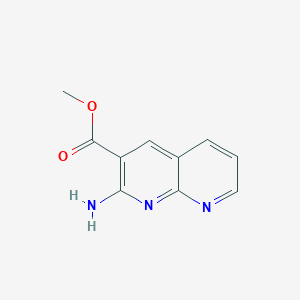
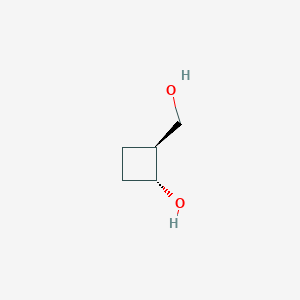
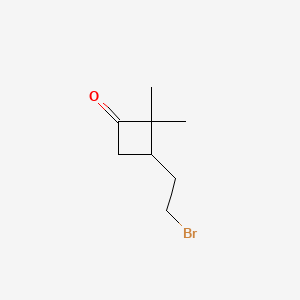

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
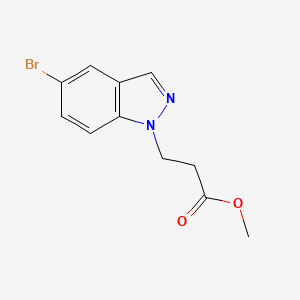
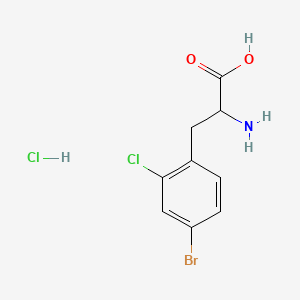
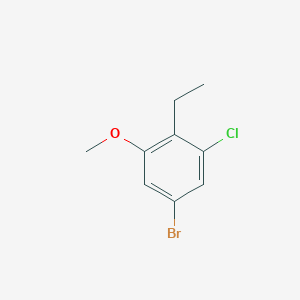
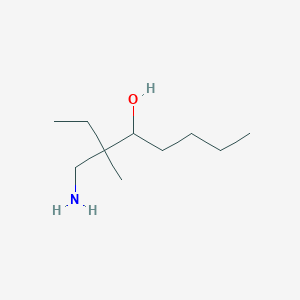
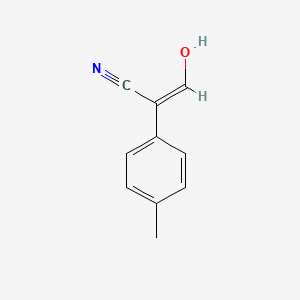
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)
![rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)
